ethyl 5-bromo-4-chloro-2-nitrobenzoate

Description

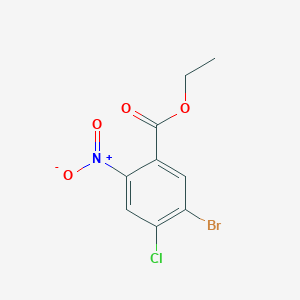

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with bromine (position 5), chlorine (position 4), and a nitro group (position 2), with an ethyl ester at the carboxylic acid position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance electrophilic reactivity .

Properties

IUPAC Name |

ethyl 5-bromo-4-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZPIABVLUMBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Bromination: The addition of a bromine atom to the aromatic ring using bromine in the presence of a catalyst such as iron(III) bromide.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions and yield high purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

Reduction: The major product is ethyl 5-amino-4-chloro-2-nitrobenzoate.

Hydrolysis: The product is 5-bromo-4-chloro-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Differences and Impact on Reactivity

Key Observations from Comparative Analysis

Halogen Effects: Bromine vs. For example, this compound exhibits faster SNAr (nucleophilic aromatic substitution) rates than its chloro-only analogs . Fluorine Substitution: Fluorine’s high electronegativity (e.g., in ethyl 2-chloro-4-fluoro-5-nitrobenzoate) improves oxidative stability and bioavailability, making such compounds preferable in drug design .

Ester Group Influence :

- Methyl esters (e.g., mthis compound) generally exhibit higher solubility in polar solvents compared to ethyl esters, which can affect reaction kinetics in aqueous environments .

Nitro Group Positioning :

- Nitro at position 2 (as in the target compound) creates a para-directing effect for subsequent substitutions, whereas position 3 (e.g., ethyl 2-bromo-5-fluoro-3-nitrobenzoate) leads to meta-directing behavior, altering synthetic pathways .

Biological Activity :

- The combination of bromine and nitro groups in the target compound is associated with antimicrobial activity, while analogs with fluorine (e.g., ethyl 2-chloro-4-fluoro-5-nitrobenzoate) show enhanced antitumor properties due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.